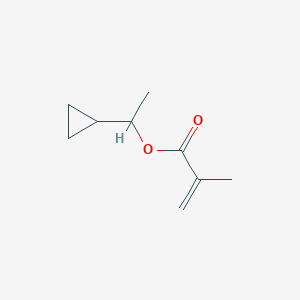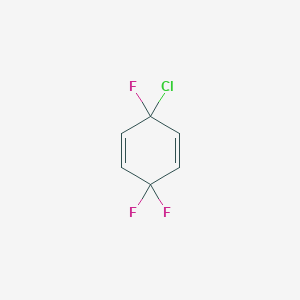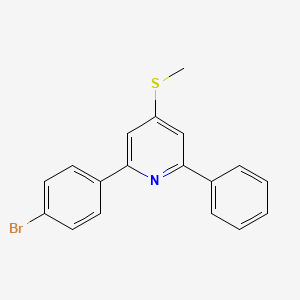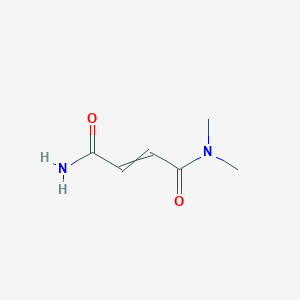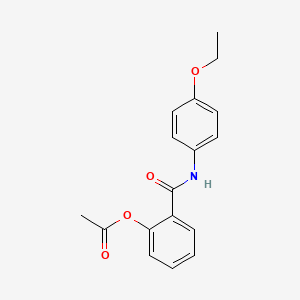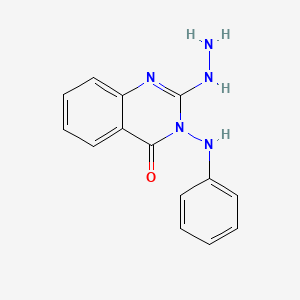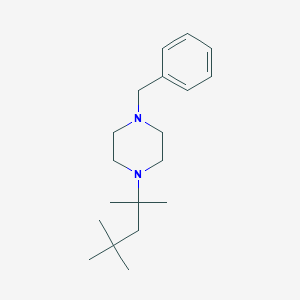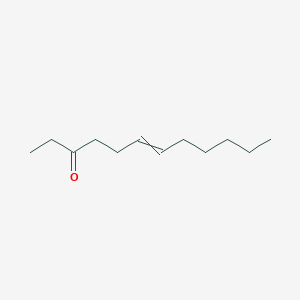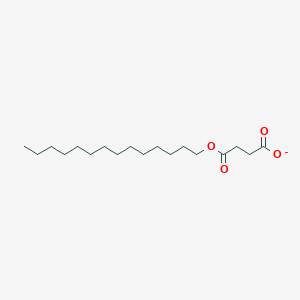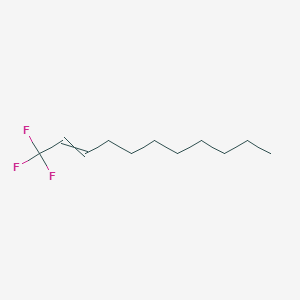![molecular formula C12H9NS B14312702 4-[(Thiophen-2-yl)ethynyl]aniline CAS No. 113744-46-0](/img/structure/B14312702.png)
4-[(Thiophen-2-yl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Thiophen-2-yl)ethynyl]aniline: is an organic compound with the molecular formula C10H7NS It consists of an aniline group substituted with a thiophene ring through an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-yl)ethynyl]aniline typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to form the ethynyl linkage between the thiophene and aniline groups. The reaction involves the coupling of 4-iodoaniline with 2-ethynylthiophene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to improve yield and efficiency.
化学反応の分析
Types of Reactions
4-[(Thiophen-2-yl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
4-[(Thiophen-2-yl)ethynyl]aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Materials Science: It is employed in the synthesis of conductive polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of 4-[(Thiophen-2-yl)ethynyl]aniline involves its interaction with molecular targets through its conjugated system. The ethynyl linkage and thiophene ring facilitate electron delocalization, which can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)aniline: Lacks the ethynyl linkage, resulting in different electronic properties.
4-Ethynylaniline: Does not contain the thiophene ring, affecting its conjugation and reactivity.
2-Ethynylthiophene:
特性
CAS番号 |
113744-46-0 |
|---|---|
分子式 |
C12H9NS |
分子量 |
199.27 g/mol |
IUPAC名 |
4-(2-thiophen-2-ylethynyl)aniline |
InChI |
InChI=1S/C12H9NS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H,13H2 |
InChIキー |
VXQYZSDNFQGYPI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C#CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
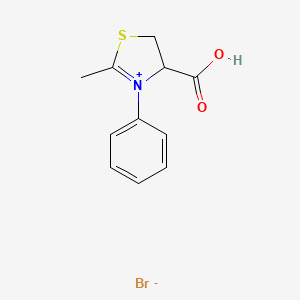
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
